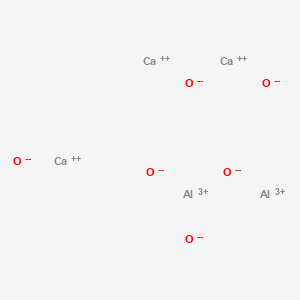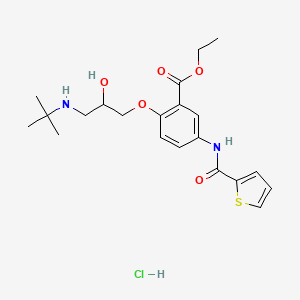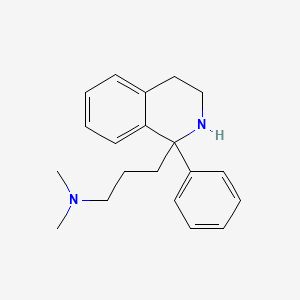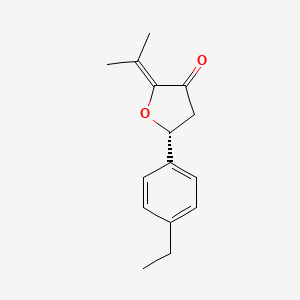![molecular formula C27H20BrNO B13781147 2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide](/img/structure/B13781147.png)
2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide is a complex organic compound with a unique structure that includes a quinoline moiety fused with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with benzaldehyde derivatives under acidic conditions, followed by cyclization and bromination steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds .
Applications De Recherche Scientifique
2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to the inhibition of key cellular processes. The compound’s quinoline moiety allows it to intercalate into DNA, disrupting replication and transcription . Additionally, it may inhibit enzymes involved in cell signaling pathways, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler analog with a wide range of applications in medicinal chemistry and materials science.
Phenanthridine: Another nitrogen-containing heterocycle with similar biological activities.
Acridine: Known for its use in dye chemistry and as an antimicrobial agent.
Uniqueness
2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide is unique due to its fused quinoline and phenyl structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C27H20BrNO |
|---|---|
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide |
InChI |
InChI=1S/C27H20NO.BrH/c29-27(23-14-12-21(13-15-23)20-7-2-1-3-8-20)19-28-18-6-11-25-24-10-5-4-9-22(24)16-17-26(25)28;/h1-18H,19H2;1H/q+1;/p-1 |
Clé InChI |
WYLVEYZGEBPDKI-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[N+]3=CC=CC4=C3C=CC5=CC=CC=C54.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


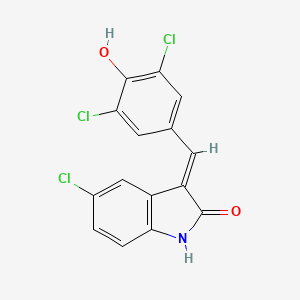

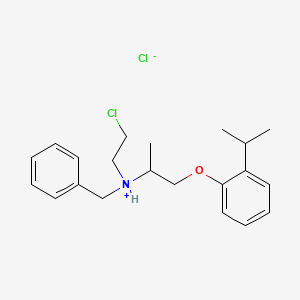
![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)

